tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
CAS No.: 1823389-65-6
Cat. No.: VC11680055
Molecular Formula: C11H19F2NO3
Molecular Weight: 251.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823389-65-6 |
|---|---|
| Molecular Formula | C11H19F2NO3 |
| Molecular Weight | 251.27 g/mol |
| IUPAC Name | tert-butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(16)14-6-11(12,13)5-10(14,4)7-15/h15H,5-7H2,1-4H3 |
| Standard InChI Key | QNMWEMLYJCKYCQ-UHFFFAOYSA-N |
| SMILES | CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)CO |
| Canonical SMILES | CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)CO |
Introduction
tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C11H19F2NO3 and a molecular weight of approximately 251.27 g/mol . This compound is a derivative of pyrrolidine, incorporating both difluoro and hydroxymethyl functionalities, which are significant for its chemical properties and potential applications.
Synthesis and Applications
The synthesis of tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and the introduction of fluorine and hydroxymethyl groups. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where fluorinated compounds are valued for their metabolic stability and bioavailability.
Safety and Handling
Handling tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate requires caution due to its chemical reactivity and potential hazards. It is classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . Proper protective equipment and ventilation are recommended when handling this compound.
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Research Findings and Future Directions
Research on tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is ongoing, with a focus on its utility in organic synthesis and potential applications in medicinal chemistry. The compound's unique structure makes it an interesting candidate for further modification and exploration in drug discovery processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume